ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a hybrid heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an ester group at position 3. The amino group at position 2 is further functionalized with a [(1H-benzimidazol-2-ylthio)acetyl] moiety. This structure combines pharmacophores from benzimidazole and thiazole, both known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
The synthesis of such compounds typically involves sequential acylation and cyclization steps. For example, intermediates like ethyl 2-amino-4-methylthiazole-5-carboxylate are acetylated with reactive agents (e.g., acetic anhydride) under reflux conditions, yielding acetylated derivatives with moderate yields (~74%) . The benzimidazole-thioacetyl group is likely introduced via coupling reactions, leveraging reagents such as chloroacetyl chloride or thiourea derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-3-23-14(22)13-9(2)17-16(25-13)20-12(21)8-24-15-18-10-6-4-5-7-11(10)19-15/h4-7H,3,8H2,1-2H3,(H,18,19)(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGAPHXMZIWHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound’s structural and functional analogs can be categorized based on substitutions at the thiazole core or the acylated amino side chain. Below is a detailed comparison:
Ethyl 2-{[(4-Chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Structure: Differs in the substitution of the benzimidazole-thio group with a 4-chlorophenoxyacetyl chain.
- Properties: Exhibits a molecular weight of 354.8 g/mol and a ChemSpider ID of 1026691.
- Activity: While specific data are unavailable, chlorophenoxy derivatives are often associated with antimicrobial and anti-inflammatory activities due to halogen-induced electronic effects.
Ethyl 2-[(Benzoylcarbamothioyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Structure : Replaces the benzimidazole-thioacetyl group with a benzoylcarbamothioyl moiety.
- Properties : Features a thiourea linkage, which may confer metal-chelating properties. The compound’s ID is Y501-7094 .
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC)
- Structure: Lacks the ester group (replaced by a carboxylic acid) and incorporates a chlorobenzylamino substituent.
- Activity : Demonstrated significant antihyperglycemic effects in streptozotocin-induced diabetic rats, with the chlorobenzyl group critical for binding to insulin receptors or glucose transporters .
Ethyl 2-[4-(1H-Benzimidazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
- Structure : Features a benzimidazole-phenyl group directly attached to the thiazole core instead of a thioacetyl linkage.
- Properties : The extended aromatic system may enhance π-π stacking interactions in enzyme binding pockets, as seen in kinase inhibitors .
Comparative Analysis Table
*Calculated based on molecular formulas.
Key Research Findings
Synthetic Yields: The target compound’s intermediate (ethyl 2-acetamido-4-methylthiazole-5-carboxylate) is synthesized in 74% yield using acetic anhydride . Analogous compounds with chlorophenoxy or benzoyl groups require coupling reagents (e.g., POCl₃, PCl₅) and exhibit variable yields (69–95%) depending on substituents .
Biological Efficacy: Benzimidazole-thio hybrids show promise in targeting parasitic enzymes (e.g., lanosterol 14α-demethylase) due to sulfur’s nucleophilic affinity . Chlorobenzyl-substituted thiazoles (e.g., BAC) reduce blood glucose by 40–50% in diabetic models, outperforming non-halogenated analogs .
Structure-Activity Relationships: Electron-withdrawing groups (e.g., Cl, NO₂) enhance stability and target binding. Thioether linkages (as in the target compound) improve solubility and metabolic resistance compared to ether or ester linkages .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate?
The synthesis involves multi-step protocols, typically starting with the formation of the thiazole core followed by coupling with benzimidazole-thioacetamide derivatives. Key steps include:
- Thiazole ring formation : Reacting ethyl 5-amino-4-methylthiazole-5-carboxylate precursors with chloroacetyl chloride in dioxane/triethylamine to introduce the acetamide group .
- Benzimidazole coupling : Attaching the 1H-benzimidazol-2-ylthioacetyl moiety via nucleophilic substitution or amide bond formation under anhydrous conditions .
- Optimization : Adjusting reaction time (3–5 hours), temperature (20–25°C), and solvent systems (acetic acid or ethanol-DMF mixtures) to enhance yields (70–85%) and purity .
Basic: How can structural integrity and purity of this compound be validated post-synthesis?
Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., thiazole C-5 carboxylate at δ ~165 ppm, benzimidazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 447.2) .
- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1680 cm<sup>-1</sup>) and thioether S-C bonds (~680 cm<sup>-1</sup>) .
- Elemental Analysis : Ensure <0.5% deviation between calculated and observed C, H, N, S content .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses of the compound with target proteins (e.g., kinases, tubulin). For example, the benzimidazole-thioacetamide group may occupy hydrophobic pockets, while the thiazole ring engages in π-π stacking .
- Structure-Activity Relationship (SAR) : Compare substituent effects using analogs (Table 1) :
| Substituent | Bioactivity (IC50) | Target |
|---|---|---|
| Thiazole + Benzimidazole | 1.2 µM (Anticancer) | Tubulin polymerization |
| Triazole + Pyrimidine | 0.8 µM (Antifungal) | CYP51 enzyme |
| Methoxy-Indole | 5.4 µM (Antimicrobial) | DNA gyrase |
- Quantum Chemical Calculations : Optimize reaction pathways (e.g., transition state energies for amide coupling) using Gaussian 16 to reduce trial-and-error experimentation .
Advanced: How can contradictory bioactivity data across similar compounds be resolved?
Contradictions often arise from substituent-specific interactions or assay conditions. Methodological approaches include:
- Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., pH 7.4, 37°C) .
- Metabolic Stability Assays : Assess compound degradation in liver microsomes to rule out false negatives .
- Crystallography : Resolve binding modes of analogs (e.g., 9c in showed improved hydrophobic interactions vs. 9a) .
Advanced: What strategies optimize reaction conditions for scale-up synthesis?
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading) and identify optimal parameters .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or HPLC to minimize impurities .
- Membrane Separation : Purify intermediates using nanofiltration (MWCO 500 Da) to remove unreacted reagents .
Advanced: How can spectral data discrepancies (e.g., NMR splitting patterns) be interpreted?
- Dynamic NMR : Resolve tautomerism or rotational barriers (e.g., benzimidazole NH protons showing broad signals due to exchange) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., thiazole C-4 methyl at δ 2.4 ppm coupling with adjacent protons) .
- Solvent Screening : Test in DMSO-d6 vs. CDCl3 to reduce aggregation artifacts .
Advanced: What in vitro assays are recommended for evaluating anticancer potential?
- MTT/PrestoBlue Assays : Test cytotoxicity against HeLa or MCF-7 cells (72-hour exposure, 10–100 µM range) .
- Cell Cycle Analysis : Use flow cytometry to assess G2/M arrest (indicative of tubulin inhibition) .
- Western Blotting : Validate target modulation (e.g., downregulation of Bcl-2 or survivin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
